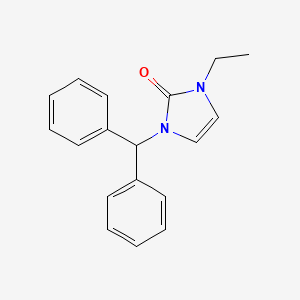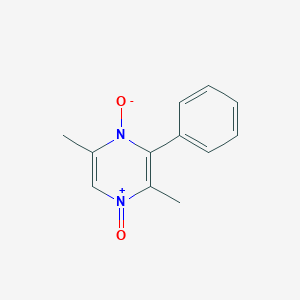
4-Methyl-1-(trimethylsilyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(trimethylsilyl)pentan-2-one is an organic compound with the molecular formula C9H20OSi It is a ketone with a trimethylsilyl group attached to the carbon chain, making it a unique compound in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Methyl-1-(trimethylsilyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Methyl-1-(trimethylsilyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-1-(trimethylsilyl)pentan-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ketone group is a key functional site for interactions with enzymes and other biological molecules.
類似化合物との比較
Similar Compounds
4-Methylpentan-2-one (Methyl isobutyl ketone): Similar structure but lacks the trimethylsilyl group.
4-Methyl-2-pentanone: Another ketone with a similar carbon chain but different functional groups.
Uniqueness
4-Methyl-1-(trimethylsilyl)pentan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where stability and reactivity are crucial.
特性
CAS番号 |
95547-15-2 |
|---|---|
分子式 |
C9H20OSi |
分子量 |
172.34 g/mol |
IUPAC名 |
4-methyl-1-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C9H20OSi/c1-8(2)6-9(10)7-11(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
PZDXGIGATAVILM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


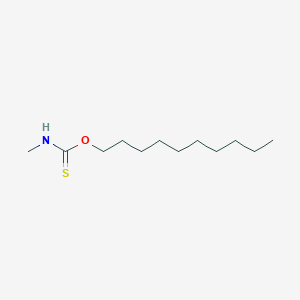

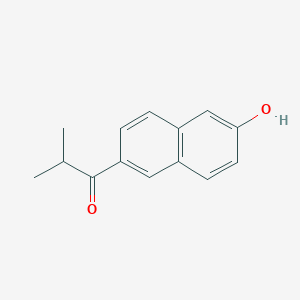
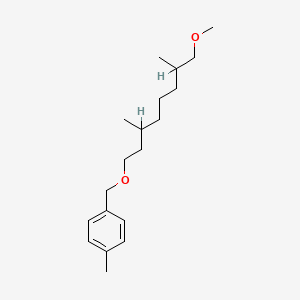
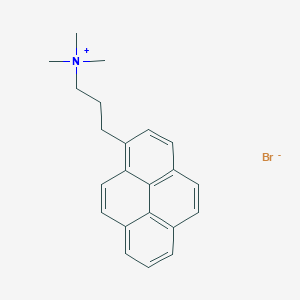
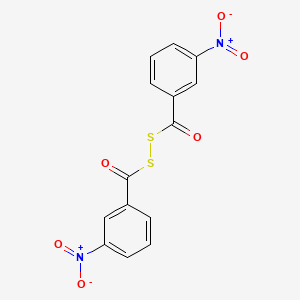

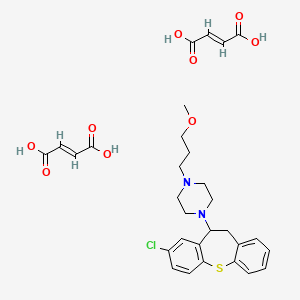
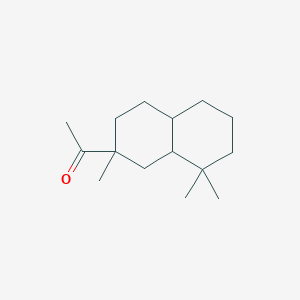
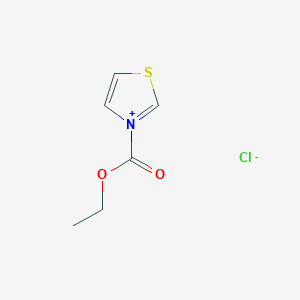
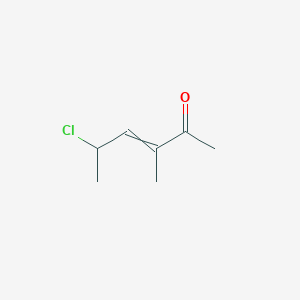
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
